1-(ethylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(Ethylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including an ethylsulfonyl group, a naphthalen-1-ylmethylthio group, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dihydroimidazole Ring: The dihydroimidazole ring can be synthesized through the condensation of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Naphthalen-1-ylmethylthio Group: This step involves the nucleophilic substitution of a halogenated naphthalene derivative with a thiol group, forming the naphthalen-1-ylmethylthio moiety.
Attachment of the Ethylsulfonyl Group: The final step includes the sulfonylation of the imidazole ring using an ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the naphthalen-1-ylmethylthio group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1-(Ethylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
Materials Science: The unique combination of functional groups makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfonyl and naphthalen-1-ylmethylthio groups can enhance binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(Ethylsulfonyl)-2-((phenylmethyl)thio)-4,5-dihydro-1H-imidazole: Similar structure but with a phenylmethylthio group instead of a naphthalen-1-ylmethylthio group.
Uniqueness
1-(Ethylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity
Properties
IUPAC Name |
1-ethylsulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-2-22(19,20)18-11-10-17-16(18)21-12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPIQEGBWYIESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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